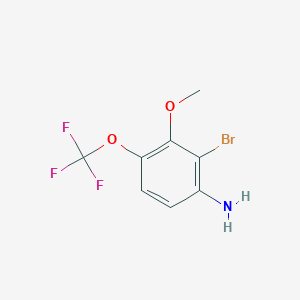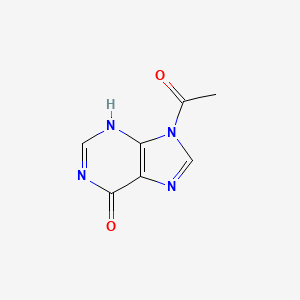
9-acetyl-3H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-acetyl-3H-purin-6-one:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of benzofuran derivatives with isoxazole compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development and other biomedical applications.
Medicine: The compound’s potential therapeutic properties are of interest in medicine. Researchers are investigating its effects on various biological pathways to determine its potential as a treatment for certain diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products that require specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Benzofuranacetamide: A related compound with a similar benzofuran structure.
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-: Another compound with an isoxazole moiety.
Uniqueness: What sets 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- apart is its combination of both benzofuran and isoxazole structures, which may confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
9-acetyl-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHKDVSDWIISHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=NC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate](/img/structure/B8070761.png)
![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)



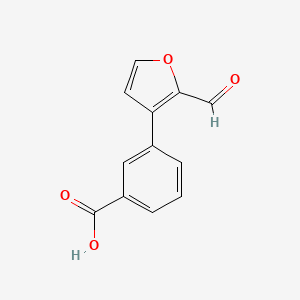
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B8070783.png)
![Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070785.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070791.png)
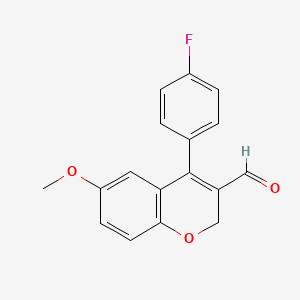
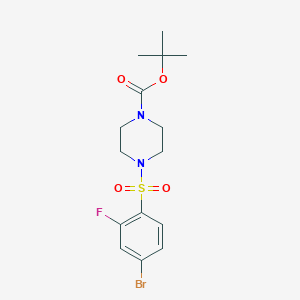
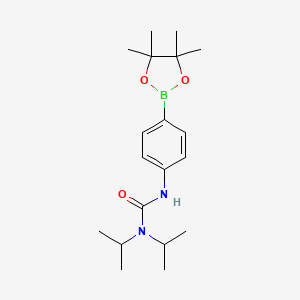
![Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]](/img/structure/B8070824.png)
